

Spectroscopic Analysis of Diphenylsilane: A Technical Guide to ^1H and ^{13}C NMR Data

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Compound of Interest

Compound Name: Diphenyl-silane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for diphenylsilane. It includes a detailed presentation of spectral data, comprehensive experimental protocols for data acquisition, and visual diagrams to elucidate key concepts and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for molecular characterization.

Introduction to Diphenylsilane and NMR Spectroscopy

Diphenylsilane ($(\text{C}_6\text{H}_5)_2\text{SiH}_2$) is an organosilicon compound that is a colorless liquid at room temperature. It serves as a versatile reagent and precursor in organic and organometallic synthesis. NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. This guide focuses on the two most common types of NMR spectroscopy for organic molecules: ^1H (proton) and ^{13}C (carbon-13) NMR.

Spectroscopic Data of Diphenylsilane

The ^1H and ^{13}C NMR spectra of diphenylsilane exhibit characteristic signals corresponding to the different types of protons and carbons in the molecule. The data presented below was

acquired in deuterated chloroform (CDCl_3), a common solvent for NMR analysis.

1H NMR Spectroscopic Data

The ^1H NMR spectrum of diphenylsilane is characterized by signals in the aromatic region and a distinct signal for the silicon-hydride protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.58	Multiplet	4H	Ortho-protons of the phenyl groups
~7.36	Multiplet	6H	Meta- and para- protons of the phenyl groups
~4.93	Singlet	2H	Si-H protons

Table 1: Summary of ^1H NMR data for Diphenylsilane in CDCl_3 .

13C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides information on the carbon framework of diphenylsilane. Due to the symmetry of the molecule, fewer signals than the total number of carbons are observed.

Chemical Shift (δ) ppm	Assignment
~135.3	C-ortho
~134.8	C-ipso
~129.6	C-para
~128.1	C-meta

Table 2: Summary of ^{13}C NMR data for Diphenylsilane in CDCl_3 .

Experimental Protocols

The following sections detail the methodologies for the preparation of a diphenylsilane sample and the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of diphenylsilane for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice due to its good dissolving power and the presence of a deuterium signal for locking the magnetic field.
- **Dissolution:** Gently swirl the vial to ensure the complete dissolution of the diphenylsilane.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

3.2.1. ¹H NMR Acquisition Parameters

- **Pulse Program:** A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- **Solvent:** CDCl₃
- **Temperature:** 298 K
- **Number of Scans (NS):** 16 to 64 (sufficient for good signal-to-noise ratio).

- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time (AQ): 2-4 seconds.
- Spectral Width (SW): 0-12 ppm.
- Transmitter Frequency (O1P): Centered in the middle of the expected spectral range (e.g., 6 ppm).

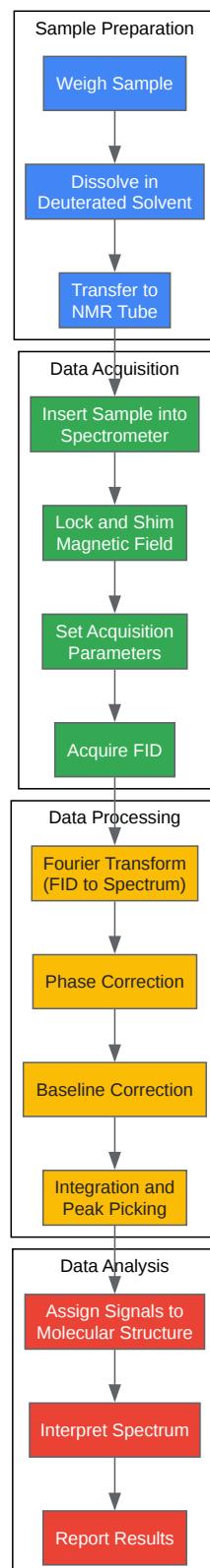
3.2.2. ^{13}C NMR Acquisition Parameters

- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Solvent: CDCl_3
- Temperature: 298 K
- Number of Scans (NS): 1024 to 4096 (or more, as ^{13}C has a low natural abundance).
- Relaxation Delay (D1): 2-5 seconds.
- Acquisition Time (AQ): 1-2 seconds.
- Spectral Width (SW): 0-200 ppm.
- Transmitter Frequency (O1P): Centered in the middle of the expected spectral range (e.g., 100 ppm).

Visualizations

The following diagrams illustrate the relationship between the molecular structure of diphenylsilane and its NMR signals, as well as a general workflow for an NMR experiment.

Figure 1: Correlation between the molecular structure of diphenylsilane and its corresponding ^1H and ^{13}C NMR signals.



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Figure 2: General experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

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